![molecular formula C9H7NO5 B12886846 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a base and an oxidizing agent. For instance, the reaction between 2-aminophenol and an aldehyde in a solvent like methyl cyanide or DMSO, using potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant, can yield the desired oxazole derivative . The reaction is often carried out under argon atmosphere with blue LED light for 24 hours, resulting in yields ranging from 58% to 92% .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of Deoxo-Fluor® reagent in a flow reactor can efficiently convert β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using agents like potassium permanganate, chromic acid, or ozone.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen in the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, the electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
Oxazole: A simpler structure with one nitrogen and one oxygen atom in a five-membered ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxy(hydroxy)methyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
2-hydroxy-2-(4-hydroxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-4-2-1-3-5-6(4)10-8(15-5)7(12)9(13)14/h1-3,7,11-12H,(H,13,14) |
InChIキー |
NOWGAJJHULNOMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
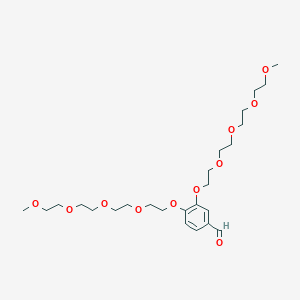
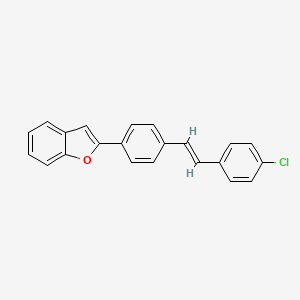
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)

![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
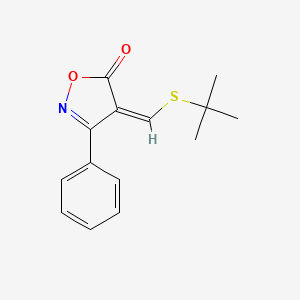

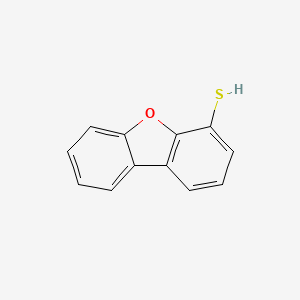
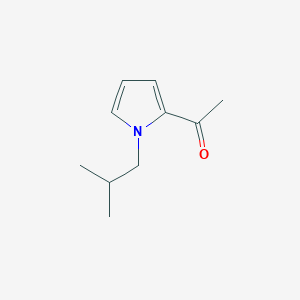



![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
